4-Amino-3,5-dibromobenzoic acid
CAS No.: 4123-72-2
Cat. No.: VC21088261
Molecular Formula: C7H5Br2NO2
Molecular Weight: 294.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4123-72-2 |
|---|---|
| Molecular Formula | C7H5Br2NO2 |
| Molecular Weight | 294.93 g/mol |
| IUPAC Name | 4-amino-3,5-dibromobenzoic acid |
| Standard InChI | InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) |
| Standard InChI Key | VWYQFZKTKAMCLU-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Br)N)Br)C(=O)O |
| Canonical SMILES | C1=C(C=C(C(=C1Br)N)Br)C(=O)O |
Introduction
Chemical Structure and Properties
4-Amino-3,5-dibromobenzoic acid (CAS: 4123-72-2) is an organic compound characterized by its unique substitution pattern on the benzoic acid core. The molecular structure features an amino group at the para position and two bromine atoms at the meta positions, creating a symmetrical molecule with distinct reactivity patterns.
Basic Chemical Information
The fundamental chemical properties of 4-Amino-3,5-dibromobenzoic acid are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Chemical Properties of 4-Amino-3,5-dibromobenzoic acid
| Property | Value |
|---|---|
| Chemical Formula | C₇H₅Br₂NO₂ |
| Molecular Weight | 294.93 g/mol |
| CAS Registry Number | 4123-72-2 |
| IUPAC Name | 4-amino-3,5-dibromobenzoic acid |
| InChI | InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) |
| InChIKey | VWYQFZKTKAMCLU-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Br)N)Br)C(=O)O |
The structure includes a planar aromatic ring with the carboxylic acid group extending from position 1, while the amino group at position 4 provides nucleophilic properties. The presence of two bromine atoms introduces significant electronic effects that influence the compound's reactivity and stability .
Physical Properties
Understanding the physical properties of 4-Amino-3,5-dibromobenzoic acid is essential for laboratory handling, purification, and application development. These properties are summarized in Table 2.
Table 2: Physical Properties of 4-Amino-3,5-dibromobenzoic acid
| Property | Value |
|---|---|
| Physical Form | White to yellow powder or crystalline solid |
| Density | 2.2±0.1 g/cm³ |
| Boiling Point | 391.1±42.0 °C at 760 mmHg |
| Flash Point | 190.3±27.9 °C |
| LogP | 3.39 |
| Solubility | Soluble in organic solvents (chloroform, DMSO, ethanol) |
| Storage Conditions | Room temperature recommended |
The compound's relatively high boiling and flash points indicate considerable thermal stability, which is advantageous for various chemical transformations requiring elevated temperatures. The LogP value of 3.39 suggests moderate lipophilicity, which has implications for its potential pharmacokinetic behavior and membrane permeability .
Research Applications
4-Amino-3,5-dibromobenzoic acid has numerous applications in research and development across several fields.
Pharmaceutical Research
The compound serves as a valuable building block in pharmaceutical research for several reasons:
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Precursor for Bioactive Compounds: Its unique structure makes it a versatile starting material for synthesizing more complex molecules with potential pharmacological properties.
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Antimicrobial Development: Research indicates that derivatives of this compound can be synthesized to create antimicrobial agents. Studies have shown that modifications to the amino and bromine groups can enhance antibacterial activity against specific pathogens.
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Structure-Activity Relationship Studies: The presence of bromine atoms provides opportunities for studying how halogen substitution affects biological activity, contributing to the design of more effective pharmaceutical agents.
Chemical Synthesis Applications
In organic synthesis, 4-Amino-3,5-dibromobenzoic acid serves several important functions:
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Functional Group Transformations: The amino group and carboxylic acid functionality allow for various transformations, making it a versatile intermediate in multi-step syntheses.
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Cross-Coupling Reactions: The bromine atoms provide sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, enabling the construction of more complex molecular scaffolds.
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Polymer Synthesis: The compound can serve as a monomer in the production of polyimides and other polymers due to its ability to form stable bonds and create materials with specialized properties.
Environmental Applications
Recent research has explored the environmental implications of halogenated aromatic compounds like 4-Amino-3,5-dibromobenzoic acid:
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Biodegradation Studies: Research has indicated that specific microbial strains can utilize similar compounds as carbon sources, leading to their degradation under anaerobic conditions.
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Bioremediation Potential: Investigations into anaerobic degradation pathways have revealed that certain bacteria can effectively dehalogenate such compounds, suggesting potential applications in bioremediation strategies for contaminated sites.
Structural Characterization and Analysis
Structural characterization of 4-Amino-3,5-dibromobenzoic acid and related compounds has been conducted using various analytical techniques.
Spectroscopic Analysis
Spectroscopic methods provide crucial information about the molecular structure and properties of 4-Amino-3,5-dibromobenzoic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum typically shows characteristic signals for the aromatic protons and the amino group protons. The symmetrical nature of the molecule results in a simplified spectrum .
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Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the carboxylic acid group, amino group, and carbon-bromine bonds, confirming the structural features of the compound.
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Mass Spectrometry: Mass spectral data provides confirmation of the molecular weight and fragmentation pattern, which typically includes the loss of bromine atoms as a characteristic feature .
X-ray Crystallography
X-ray diffraction studies on related compounds such as 2-amino-3,5-dibromobenzoic acid have provided detailed information about molecular geometry, intra- and inter-molecular interactions in the crystal structure. These studies offer insights into the spatial arrangement and packing of molecules in the solid state, which can influence physical properties and reactivity .
| Compound | Structure Features | Molecular Weight (g/mol) |
|---|---|---|
| 4-Amino-3,5-dibromobenzoic acid | Two bromines at 3,5-positions, amino at 4-position | 294.93 |
| 4-Amino-3,5-dinitrobenzoic acid | Two nitro groups at 3,5-positions, amino at 4-position | 227.13 |
| 2-Amino-3,5-dibromobenzoic acid (isomer) | Two bromines at 3,5-positions, amino at 2-position | 294.93 |
| 4-Amino-3,5-difluorobenzoic acid | Two fluorines at 3,5-positions, amino at 4-position | ~173.1 (calculated) |
These structural variations significantly affect properties such as solubility, reactivity, and potential biological activity. The position of the amino group (ortho vs. para) and the nature of the halogen substituents (bromine vs. fluorine) result in distinct chemical behaviors and applications .
Computational Studies
Computational methods have been employed to investigate the properties of halogenated aminobenzoic acids, providing valuable insights into their electronic structure, reactivity, and potential applications.
Molecular Modeling
Computational studies on related compounds such as 2-amino-3,5-dibromobenzoic acid have included:
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Geometry Optimizations: Determining the most stable conformations using density functional theory (DFT) calculations.
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Energy Calculations: Computing HOMO-LUMO gaps and electrophilicity indexes to predict reactivity and stability.
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Molecular Electrostatic Potential Maps: Visualizing the electron density distribution to identify potential reactive sites and interaction points .
These computational approaches complement experimental studies and provide additional insights into the properties and behavior of these compounds.
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